![molecular formula C13H12O5 B161805 Neuchromenin CAS No. 180964-26-5](/img/structure/B161805.png)
Neuchromenin
Overview
Description
Neuchromenin is a microbial metabolite that can be isolated from the culture broth of Eupenicillium javanicum var. meloforme PF1181 . It is known to induce neurite outgrowth of PC12 cells .
Synthesis Analysis
The total synthesis of this compound involves constructing a chromone ring from sesamol and coupling this intermediate to an aldehyde by a Morita-Baylis-Hillman reaction (MBH) . The MBH adduct was cyclized under acidic conditions followed by removal of a methylene group to afford this compound in 9 steps from sesamol .Molecular Structure Analysis
This compound has a molecular formula of C13H12O5 . It has a molecular weight of 248.23 g/mol . The structure of this compound was elucidated by NMR spectral analysis including a variety of two-dimensional techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the construction of a chromone ring from sesamol, a Morita-Baylis-Hillman reaction, cyclization under acidic conditions, and removal of a methylene group .Physical And Chemical Properties Analysis
This compound is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Structure and Synthesis
- Neuchromenin has a unique pyranochromene skeleton, as elucidated through NMR spectral analysis, making it a novel microbial metabolite (Hayakawa et al., 1996).
- The synthesis of both enantiomers of this compound has been achieved, starting from ethyl 3-hydroxybutanoate. The naturally occurring (−)-neuchromenin was identified as (S)-1, highlighting its potential for neurotrophic properties (Tanada & Mori, 2001).
Antifungal Applications
- A series of this compound analogues were synthesized and evaluated for antifungal activities. Some compounds showed significant inhibition against various plant pathogenic fungi, indicating potential use in antifungal therapies (Sui et al., 2019).
Anti-Inflammatory Properties
- This compound demonstrated inhibitory activity against excessive nitric oxide production in stimulated cells, suggesting potential anti-inflammatory applications. It also showed effects on inflammation-related pathways, indicating a broader scope of therapeutic uses (Ha et al., 2020).
properties
IUPAC Name |
(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSJAOFFFAYJH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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